molecular formula C21H18ClFN2O4 B2931035 N-(5-chloro-2-methoxyphenyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-63-7

N-(5-chloro-2-methoxyphenyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2931035
CAS No.: 1021249-63-7
M. Wt: 416.83
InChI Key: BQKXGJNOPVBSOW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic small molecule featuring a 1,4-dihydropyridine core substituted with a carboxamide group at position 2, a methyl group at position 1, and a 4-fluorobenzyloxy moiety at position 3. The carboxamide nitrogen is further linked to a 5-chloro-2-methoxyphenyl group.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4/c1-25-11-20(29-12-13-3-6-15(23)7-4-13)18(26)10-17(25)21(27)24-16-9-14(22)5-8-19(16)28-2/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKXGJNOPVBSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23ClFNO3C_{21}H_{23}ClFNO_3 with a molecular weight of 391.9 g/mol. The compound features a dihydropyridine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC21H23ClFNO3C_{21}H_{23}ClFNO_3
Molecular Weight391.9 g/mol
IUPAC NameThis compound
CAS Number1396844-48-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. For instance, it has been shown to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. Inhibition of MPO can potentially mitigate autoimmune and inflammatory disorders, as evidenced by studies demonstrating significant inhibition of MPO activity in lipopolysaccharide-stimulated human blood .

Anti-inflammatory Effects

Research indicates that the compound exhibits anti-inflammatory properties through its inhibition of MPO. A study highlighted that its lead derivative demonstrated robust inhibition of plasma MPO activity upon oral administration in preclinical models, suggesting its potential as a therapeutic agent in treating inflammatory conditions .

Antitumor Activity

In vitro studies have also suggested that derivatives of this compound may possess antitumor activity. For example, compounds structurally similar to this compound have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) cells. The cytotoxicity was assessed using IC50 values, with some derivatives demonstrating significant inhibitory effects on tumor cell proliferation .

Case Studies

  • Myeloperoxidase Inhibition : A study conducted on cynomolgus monkeys treated with lipopolysaccharide showed that the compound effectively inhibited MPO activity, suggesting its potential use in clinical settings for inflammatory diseases .
  • Antitumor Efficacy : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities against MDA-MB-231 cells. The findings indicated that compounds with similar structural features to the target compound exhibited significant cytotoxicity, with IC50 values indicating effective tumor growth inhibition .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Dihydropyridine vs. Dihydropyrimidine: The target compound’s 1,4-dihydropyridine core differs from dihydropyrimidine derivatives (e.g., compounds in ) by having one fewer nitrogen atom. Dihydropyrimidines, such as 6-aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitriles, exhibit antibacterial activities due to their planar, conjugated systems, which enhance DNA intercalation or enzyme inhibition .

Substituent Analysis

  • Fluorinated Substituents :
    The 4-fluorobenzyloxy group in the target compound is structurally analogous to the 4-(trifluoromethyl)benzylthio group in compound 5c (). Fluorine’s electronegativity and small atomic radius enhance membrane permeability and metabolic resistance, a feature shared across these compounds .
  • Chloro and Methoxy Groups: The 5-chloro-2-methoxyphenyl substituent is similar to the 5-chloro-2-methylphenyl group in 318258-91-2 ().

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Structurally Related Compounds

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data
Target Compound 1,4-Dihydropyridine C₂₂H₁₉ClFN₂O₅* ~460.8 5-((4-fluorobenzyl)oxy), 1-methyl, 4-oxo NMR shifts in regions A/B (see Fig 6, )
318258-91-2 () Pyrrolidine C₁₈H₁₆ClFN₂O₂ 346.78 5-chloro-2-methylphenyl, 4-fluorophenyl
346457-03-2 () Pyrrolidine C₁₇H₁₇FN₃O₂ 326.34 4-methyl-2-pyridinyl, 4-fluorophenyl
5c (2-(4-(Trifluoromethyl)benzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile, ) Dihydropyrimidine C₁₉H₁₃F₃N₃OS 403.39 4-(trifluoromethyl)benzylthio, phenyl Antibacterial activity (MIC = 8 µg/mL)

*Estimated based on structural analysis.

NMR Spectral Comparisons

highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can localize structural modifications. For the target compound, the 4-fluorobenzyloxy group likely perturbs these regions, analogous to compound 7 in Figure 6, where fluorinated substituents alter electronic environments .

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